molecular formula C28H30ClNO4S B062560 Arzoxifene hydrochloride CAS No. 182133-27-3

Arzoxifene hydrochloride

Número de catálogo: B062560
Número CAS: 182133-27-3
Peso molecular: 512.1 g/mol
Clave InChI: NHSNLUIMAQQXGR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El hidróxido de arzoxifeno es un modulador selectivo de los receptores de estrógeno (SERM) que pertenece al grupo de la benzotiofeno. Se desarrolló para el tratamiento de la osteoporosis y la reducción del riesgo de cáncer de mama en mujeres posmenopáusicas. El hidróxido de arzoxifeno actúa como un antagonista del estrógeno en los tejidos mamarios y uterinos, mientras que funciona como un agonista del estrógeno para mantener la densidad ósea y reducir el colesterol sérico .

Métodos De Preparación

La síntesis del hidróxido de arzoxifeno implica múltiples pasos, comenzando con la formación del núcleo de benzotiofeno. El proceso incluye los siguientes pasos clave:

Los métodos de producción industrial aprovechan los principios de calidad por diseño (QbD) para optimizar el proceso y controlar las impurezas. Este enfoque garantiza que la sustancia farmacéutica cumpla con los atributos críticos de calidad y mejora el rendimiento del proceso .

Análisis De Reacciones Químicas

El hidróxido de arzoxifeno sufre varias reacciones químicas, que incluyen:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios disolventes orgánicos. Los principales productos formados dependen de las condiciones específicas de reacción y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Breast Cancer Prevention

Arzoxifene has been evaluated for its efficacy in preventing invasive breast cancer. In a randomized controlled trial involving women aged 60 to 85 with osteoporosis or low bone mass, arzoxifene treatment resulted in a 56% relative reduction in the incidence of invasive breast cancer over four years compared to placebo . This finding positions arzoxifene as a potential chemopreventive agent for high-risk populations.

Osteoporosis Management

In terms of osteoporosis management, arzoxifene demonstrated a 41% relative risk reduction in new vertebral fractures among patients with osteoporosis after three years of treatment . Its dual action—preserving bone density while reducing breast cancer risk—makes it a significant candidate for treating postmenopausal women.

Cholesterol Reduction

Arzoxifene also exhibits cholesterol-lowering effects, which may contribute to cardiovascular health in postmenopausal women. By decreasing serum cholesterol levels, it presents an additional benefit beyond its primary applications .

Data Tables

Application AreaEfficacy/OutcomeStudy Reference
Breast Cancer Prevention56% reduction in invasive breast cancer risk
Osteoporosis Management41% reduction in new vertebral fractures
Cholesterol ReductionDecreased serum cholesterol levels

Case Study 1: Breast Cancer Risk Reduction

A clinical trial published by the American Society for Bone and Mineral Research showed that women treated with arzoxifene had significantly lower rates of invasive breast cancer compared to those on placebo. The study involved a cohort of older women with established osteoporosis, highlighting the drug's potential as a preventive measure against breast cancer .

Case Study 2: Osteoporotic Fractures

In another study focusing on postmenopausal women with osteoporosis, arzoxifene was associated with fewer vertebral fractures compared to placebo over a three-year period. This underscores its role not only in fracture prevention but also in maintaining overall bone health during menopause .

Mecanismo De Acción

El hidróxido de arzoxifeno ejerce sus efectos al modular selectivamente los receptores de estrógeno. Actúa como un antagonista en los tejidos mamarios y uterinos, previniendo la proliferación mediada por estrógenos, mientras que funciona como un agonista en el tejido óseo para mantener la densidad ósea. El compuesto reduce la pérdida ósea, reduce el colesterol sérico y disminuye el riesgo de osteoporosis . Los objetivos moleculares incluyen el receptor de estrógeno alfa y el receptor de estrógeno beta, que están involucrados en varias vías de señalización .

Comparación Con Compuestos Similares

Actividad Biológica

Arzoxifene hydrochloride is a selective estrogen receptor modulator (SERM) under investigation primarily for its role in the treatment and prevention of breast cancer, as well as its effects on bone density in postmenopausal women. This article delves into the biological activity of arzoxifene, highlighting its mechanisms of action, efficacy in clinical trials, and comparative studies with other SERMs.

Arzoxifene exhibits dual activity as an estrogen antagonist in breast tissue while functioning as an agonist in bone and lipid metabolism. Its structural modifications enhance its affinity for estrogen receptors, allowing it to inhibit estrogen-mediated growth in breast cancer cells effectively. The compound is a derivative of raloxifene, modified to improve oral bioavailability and antiestrogenic properties.

  • Antiestrogenic Effects : Arzoxifene has shown potent antiestrogenic effects on both breast and endometrial cells. It inhibits the proliferation of estrogen receptor-positive MCF-7 breast cancer cells more effectively than tamoxifen, demonstrating an IC50 value of 0.4 nM compared to tamoxifen's 480 nM .
  • Estrogenic Effects : In contrast, arzoxifene promotes beneficial estrogenic effects on bone density and cholesterol levels, making it a potential candidate for managing osteoporosis in postmenopausal women .

Preclinical Studies

Preclinical studies have established arzoxifene's efficacy in inhibiting breast cancer cell growth both in vitro and in vivo . Notably, it has shown:

  • Inhibition of MCF-7 Cell Growth : Arzoxifene effectively inhibits the proliferation of MCF-7 cells even in tamoxifen-resistant models .
  • Xenograft Models : In oophorectomized athymic mice, arzoxifene inhibited MCF-7 xenograft growth comparably to tamoxifen, indicating its potential as a therapeutic agent against breast cancer .

Phase I and II Trials

A series of clinical trials have demonstrated the safety and tolerability of arzoxifene:

  • Phase I Trial : Evaluated doses from 10 mg to 100 mg/day in women with metastatic breast cancer. The trial reported no dose-limiting toxicities, with common side effects including hot flushes (56%) but no significant impact on endometrial health .
  • Phase II Trial : Showed that arzoxifene had an objective response rate (ORR) of 19.2% to 40.5% at a dose of 20 mg/day and 7.4% to 36.4% at 50 mg/day, with clinical benefit rates ranging from 28.8% to 64.3% at the lower dose .

Phase III Trials

A pivotal Phase III trial compared arzoxifene with raloxifene in postmenopausal women with osteoporosis:

ParameterArzoxifene (20 mg/day)Raloxifene (60 mg/day)p-value
Lumbar Spine BMD Increase2.8%1.7%<0.05
Femoral Neck BMD Increase1.5%0.5%<0.05
Total Hip BMD Increase1.5%0.8%<0.05
New/Worsening Hot Flushes7.0%16.7%<0.009

This trial demonstrated that arzoxifene significantly increased bone mineral density (BMD) at all measured sites compared to raloxifene while also suppressing bone turnover markers more effectively .

Case Studies and Observations

In a large randomized study involving over 9,000 women, the incidence of endometrial cancer was similar between those receiving arzoxifene and placebo, suggesting a favorable safety profile concerning uterine health . However, there were nine cases of endometrial cancer among those treated with arzoxifene compared to four in the placebo group; this did not reach statistical significance (p = 0.165) .

Propiedades

IUPAC Name

2-(4-methoxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)phenoxy]-1-benzothiophen-6-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO4S.ClH/c1-31-22-8-5-20(6-9-22)28-27(25-14-7-21(30)19-26(25)34-28)33-24-12-10-23(11-13-24)32-18-17-29-15-3-2-4-16-29;/h5-14,19,30H,2-4,15-18H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSNLUIMAQQXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)OCCN5CCCCC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939527
Record name 2-(4-Methoxyphenyl)-3-{4-[2-(piperidin-1-yl)ethoxy]phenoxy}-1-benzothiophene-6-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182133-27-3
Record name Arzoxifene hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182133-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arzoxifene hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182133273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methoxyphenyl)-3-{4-[2-(piperidin-1-yl)ethoxy]phenoxy}-1-benzothiophene-6-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARZOXIFENE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU88PI0433
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arzoxifene hydrochloride
Reactant of Route 2
Reactant of Route 2
Arzoxifene hydrochloride
Reactant of Route 3
Reactant of Route 3
Arzoxifene hydrochloride
Reactant of Route 4
Arzoxifene hydrochloride
Reactant of Route 5
Reactant of Route 5
Arzoxifene hydrochloride
Reactant of Route 6
Reactant of Route 6
Arzoxifene hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.